Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

2-Iodo-6-(trifluoromethyl)pyridin-3-amine structure
920979-04-0 structure
Nome del prodotto:2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Numero CAS:920979-04-0
MF:C6H4F3IN2
MW:288.009043693542
MDL:MFCD11044265
CID:796768
PubChem ID:53425479

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
    • 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
    • 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-
    • 5-Amino-6-iodo-2-(trifluoromethyl)pyridine
    • 3-amino-2-iodo-6-(trifluoromethyl)pyridine
    • AK103238
    • PGLQPMZEWVGHHQ-UHFFFAOYSA-N
    • FCH1401809
    • 3-amino-2-iodo-6-trifluoromethylpyridine
    • 2-iodo-6-trifluoromethylpyridin-3-ylamine
    • 2-iodo-6-trifluoromethyl-pyridin-3-ylamine
    • AX8234777
    • ST24040
    • 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)
    • (2-Iodo-6-trifluoromethylpyridin-3-yl)amine
    • J-509719
    • DS-4051
    • MFCD11044265
    • DB-082111
    • SCHEMBL830696
    • 920979-04-0
    • AKOS015995179
    • 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine
    • SB82353
    • DTXSID20698887
    • C77151
    • MDL: MFCD11044265
    • Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2
    • Chiave InChI: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC(N)=C(I)N=1)(F)F

Proprietà calcolate

  • Massa esatta: 287.93700
  • Massa monoisotopica: 287.937
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 161
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.9
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.892
  • Punto di ebollizione: 233.1°C at 760 mmHg
  • Punto di infiammabilità: 94.8°C
  • Indice di rifrazione: 1.586
  • PSA: 38.91000
  • LogP: 2.86840

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM126411-1g
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$126 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDW049-250MG
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 97%
250MG
¥ 211.00 2023-04-13
Fluorochem
229655-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
£84.00 2022-02-28
Chemenu
CM126411-1g
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$355 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU029-200mg
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95+%
200mg
486.0CNY 2021-08-03
Alichem
A029015361-5g
3-Amino-2-iodo-6-(trifluoromethyl)pyridine
920979-04-0 95%
5g
$1594.73 2023-08-31
Fluorochem
229655-5g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
5g
£268.00 2022-02-28
eNovation Chemicals LLC
D372714-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$280 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU029-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95+%
1g
1944.0CNY 2021-08-03
Aaron
AR00H0SY-100mg
3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
920979-04-0 95%
100mg
$11.00 2025-02-11

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists
, France, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  24 h, rt
Riferimento
New pyrrolopyridine compounds, their preparation and use as PPAR activators
, France, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  24 h, rt
Riferimento
New pyrrolopyridine derivatives and their preparation and use as PPAR activators
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  1 h, rt
Riferimento
Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
Riferimento
Isoindolines as HDAC inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  18 h, rt
Riferimento
Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  18 h, 20 °C
Riferimento
Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  20 °C; 18 h, 20 °C
Riferimento
Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
Riferimento
Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases
, United States, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
Riferimento
Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  2 h, 25 °C
Riferimento
Process for preparation of PARP7 inhibitor
, World Intellectual Property Organization, , ,

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Letteratura correlata

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